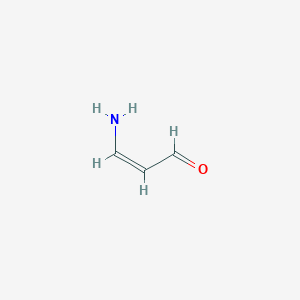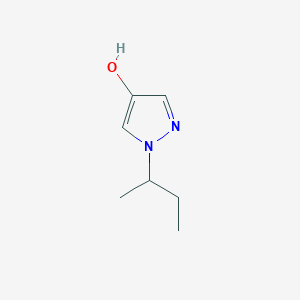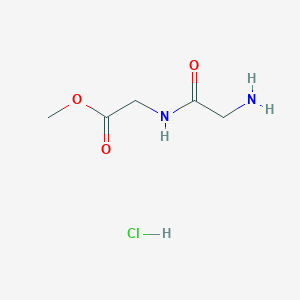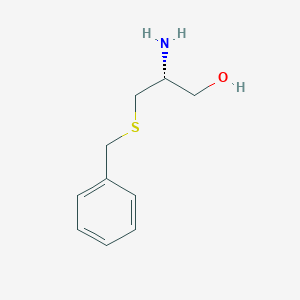
3-Fluorobenzoyl cyanide
Übersicht
Beschreibung
3-Fluorobenzoyl cyanide is a chemical compound used in scientific research . It is used in various fields such as pharmaceuticals and material science due to its unique properties.
Molecular Structure Analysis
The cyanide molecule (CN) forms complexes with certain inorganics and trace metals . The form in which cyanide may be found in a particular environment is governed by equilibria which are dependent on temperature and pH .Chemical Reactions Analysis
Cyanide is a very reactive chemical that is highly toxic to plant and animal life . It forms complexes with certain inorganics and trace metals . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of cyanide compounds are complex and depend on various factors . The chemical processes involved release hydrogen cyanide gas upon combustion .Wissenschaftliche Forschungsanwendungen
1. Fluorescence Dyes for Determination of Cyanide 3-Fluorobenzoyl cyanide can be used in the synthesis of fluorescent dyes for the detection of cyanide ions . Cyanide ions are highly toxic and dangerous to the environment and human health . Therefore, the development of fluorescent dyes that can detect cyanide ions is of great importance .
Molecular Recognition
The compound can be used in the development of molecular recognition systems . These systems are designed to recognize and sense anion species . The recognition of cyanide has become an area of increasing significance in supramolecular chemistry due to its vital role in environmental, clinical, chemical, and biological applications .
Fluorogenic and Chromogenic Procedures
3-Fluorobenzoyl cyanide can be used in fluorogenic and chromogenic procedures for the detection and quantification of cyanide anions . These procedures are important for ensuring safe usage and working conditions for people coming into contact with cyanide and its compounds .
Development of Fluorescence Ratiometric Probes
The compound can be used in the construction of fluorescence ratiometric probes for cyanide . These probes can exhibit a fluorescence ratiometric response with a large emission wavelength shift upon treatment with cyanide .
5. Detection of Cyanide in Natural Water 3-Fluorobenzoyl cyanide can be used in the development of probes for the detection of cyanide in natural water . This is important for monitoring the quality of water and ensuring it is safe for consumption .
6. Detection of Endogenous Cyanide in Biological Samples The compound can be used in the development of probes for the detection of endogenous cyanide in biological samples . This can be particularly useful in the study of certain plants like cassava that naturally produce cyanide .
Wirkmechanismus
Target of Action
3-Fluorobenzoyl cyanide, similar to other cyanide-containing compounds, primarily targets the cytochrome c oxidase in the mitochondria . This enzyme plays a crucial role in the electron transport chain, which is responsible for the majority of cellular energy production.
Mode of Action
The cyanide ion in 3-Fluorobenzoyl cyanide binds to the iron within the heme prosthetic group of cytochrome c oxidase, inhibiting the enzyme . This prevents the transfer of electrons to oxygen, the final electron acceptor in the electron transport chain, thereby halting cellular respiration . The resulting decrease in ATP production leads to a shift towards anaerobic metabolism, causing a buildup of lactic acid and resulting in metabolic acidosis .
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluorobenzoyl cyanide is the electron transport chain in the mitochondria . By inhibiting cytochrome c oxidase, it disrupts the oxidative phosphorylation process, leading to a decrease in ATP production . This forces the cell to rely on less efficient anaerobic pathways for energy production, leading to an accumulation of lactic acid and other metabolic intermediates .
Pharmacokinetics
It is known that cyanide can be rapidly absorbed through the lungs, gastrointestinal tract, and skin . Once in the bloodstream, it is distributed throughout the body, with the highest concentrations found in the brain and liver . The body can detoxify small amounts of cyanide, primarily through conversion to thiocyanate in the liver, which is then excreted in the urine .
Action Environment
The action of 3-Fluorobenzoyl cyanide can be influenced by various environmental factors. For example, its volatility can lead to rapid dispersal in the air, potentially affecting a wide area . Additionally, certain substances, such as cobalt compounds, can enhance the body’s ability to detoxify cyanide, potentially reducing its toxicity .
Zukünftige Richtungen
The future research directions for 3-Fluorobenzoyl cyanide could involve developing more efficient and environmentally friendly methods for its synthesis and degradation . There is also potential for producing value-added products, such as biogas, co-factors of neurotransmitters, and electricity from the treatment process .
Eigenschaften
IUPAC Name |
3-fluorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBEQPOWGEMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519455 | |
| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzoyl cyanide | |
CAS RN |
658-08-2 | |
| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)









![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)


